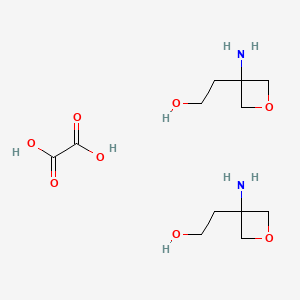
2-Methylquinoline-6-carboxamide
Vue d'ensemble
Description
2-Methylquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O . It is used in the field of life sciences as a chemical building block .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies . For instance, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and their metabotropic glutamate receptor type 1 (mGluR1) antagonistic activities were evaluated in a functional cell-based assay .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 186.213 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Enzyme Inhibition and Drug Design
2-Methylquinoline-6-carboxamide is recognized for its role in drug design, particularly as a poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. The design and synthesis of quinoline-8-carboxamides, a class related to this compound, have demonstrated the importance of intramolecular hydrogen bonds in maintaining the required pharmacophore conformation. These compounds have shown significant potency in inhibiting human recombinant PARP-1 activity, indicating their therapeutic potential in various medical conditions (Lord, Mahon, Lloyd, & Threadgill, 2009).
Cytotoxic Activity
Studies on benzimidazo[2,1-a]isoquinolines with carboxamide side chains, closely related to this compound, have uncovered the cytotoxic nature of these compounds in various cell lines. Particularly, compounds with carboxamide side chains at specific positions have demonstrated reasonable cytotoxicity, implying potential applications in cancer treatment (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).
Radioligand Development
Derivatives of this compound have been investigated for their potential as radioligands for the visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). These studies have highlighted the high specific binding to peripheral benzodiazepine receptors, showcasing the diagnostic potential of these compounds in medical imaging (Matarrese et al., 2001).
Antibacterial and Antifungal Activity
The synthesis of novel quinoline carboxamide derivatives and their subsequent testing against various microorganisms have revealed their antibacterial and antifungal properties. This indicates the potential utility of this compound and its derivatives in developing new antimicrobial agents (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013).
Molecular Switch Properties
Theoretical studies on the molecular switch properties of 7-hydroxyquinoline compounds, related to this compound, have revealed characteristic switch features. These compounds have shown promise in the development of molecular switches, which are pivotal in the advancement of molecular electronics and photonics (Csehi, Halász, & Vibók, 2014).
Mécanisme D'action
Target of Action
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities .
Result of Action
It’s worth noting that quinoline derivatives have been associated with a range of biological and pharmaceutical activities .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, including 2-Methylquinoline-6-carboxamide, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
2-methylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOAWYNLJWFXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)
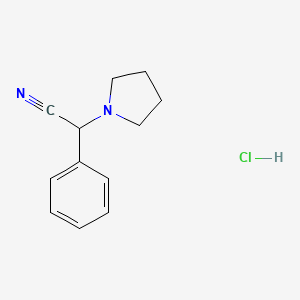
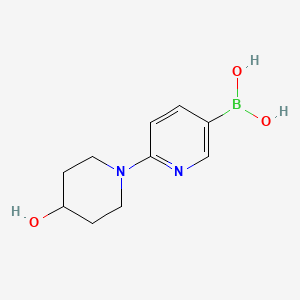


![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)

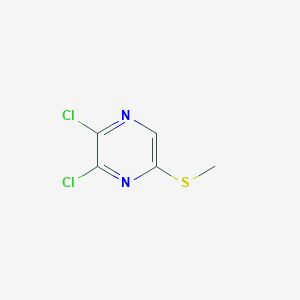
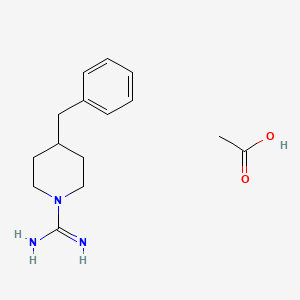
![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)
